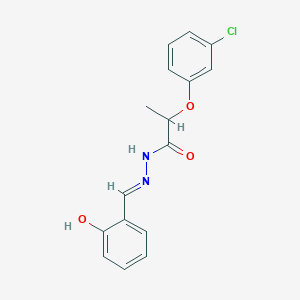![molecular formula C16H13N3O3S2 B6112549 N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide](/img/structure/B6112549.png)
N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide, also known as BNPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BNPP is a synthetic compound that is primarily used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In
作用機序
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide is not fully understood, but it is believed to work by inhibiting the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. Inhibition of NOS activity by N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide results in a decrease in nitric oxide production, which can have both beneficial and detrimental effects on the body.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide can have both beneficial and detrimental effects on the body. Inhibition of NOS activity by N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide can result in a decrease in nitric oxide production, which can lead to vasoconstriction, decreased immune response, and impaired neurotransmission. However, N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide has also been shown to have potential anti-cancer properties and can inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the advantages of using N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide in laboratory experiments is its fluorescent properties, which make it a useful tool for studying protein-ligand interactions. However, one of the limitations of using N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide is its potential toxicity, which can affect the results of experiments. Careful consideration should be given to the concentration of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide used in experiments to avoid potential toxicity.
将来の方向性
There are several future directions for research on N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide. One area of research could focus on the development of biosensors for the detection of nitric oxide in biological samples. Another area of research could focus on the potential therapeutic benefits of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide in the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide and its potential effects on the body.
合成法
N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide is synthesized by reacting 5-nitro-3-(1,3-benzothiazol-2-ylthio)aniline with propionyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide as a yellow crystalline solid.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide has been extensively studied for its potential application in various scientific research fields. It has been used as a fluorescent probe to study protein-ligand interactions, as a potential anti-cancer agent, and as a tool to study the role of nitric oxide in biological systems. N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide has also been used in the development of biosensors for the detection of nitric oxide in biological samples.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-2-15(20)17-10-7-11(19(21)22)9-12(8-10)23-16-18-13-5-3-4-6-14(13)24-16/h3-9H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOABPZUOLFOHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-chlorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6112469.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide](/img/structure/B6112475.png)
![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline hydrochloride](/img/structure/B6112479.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(3-methyl-3-oxetanyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6112501.png)
![N-[3-(4-morpholinyl)propyl]-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6112512.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6112517.png)
![3-hydroxy-1-(3-methylbenzyl)-3-[(4-methyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6112520.png)
![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6112528.png)
![7-[2-(4-morpholinyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6112544.png)


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(2-methylphenoxy)methyl]piperidine](/img/structure/B6112565.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6112567.png)
![methyl 5-oxo-5-({1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}amino)pentanoate](/img/structure/B6112574.png)